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Compound of Interest

Compound Name:
1H,1H,2H,2H-

Perfluorooctyltrimethoxysilane

Cat. No.: B036202 Get Quote

A Note on CAS Identification: The CAS number 857293-28-8 provided in the query does not

correspond to a publicly documented chemical substance. However, the associated synonym

GSK2118436 is unequivocally identified as Dabrafenib, a potent and selective inhibitor of RAF

kinases. This guide will focus on the extensive scientific literature and data available for

Dabrafenib. The verified CAS number for Dabrafenib is 1195765-45-7, and for its mesylate salt,

it is 1195768-06-9.

Introduction and Compound Profile
Dabrafenib, also known as GSK2118436, is a cornerstone in the targeted therapy of cancers

driven by specific mutations in the BRAF gene.[1][2] It emerged from dedicated medicinal

chemistry efforts to develop a potent and selective inhibitor of the BRAF kinase, particularly the

V600E mutant, which is a key oncogenic driver in a significant portion of melanomas and other

cancers.[3] Dabrafenib's development marked a significant advancement in personalized

oncology, offering a therapeutic strategy based on the genetic makeup of a patient's tumor.[2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug

development professionals, detailing the key properties, mechanisms, and applications of this

important molecule.

Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in

biological systems and its suitability for formulation and delivery. Dabrafenib was optimized to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b036202?utm_src=pdf-interest
https://www.cellsignal.com/products/activators-inhibitors/dabrafenib-gsk2118436/91942
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027516/
https://pubs.acs.org/doi/10.1021/ml4000063
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027516/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


have improved physicochemical properties, which facilitated its development into an orally

bioavailable drug.[2]

Property Value Source

Molecular Formula C₂₃H₂₀F₃N₅O₂S₂ [4]

Molecular Weight 519.56 g/mol [4]

Appearance Solid [4]

Solubility ≥30.75 mg/mL in DMSO [4]

Storage

Store lyophilized at -20°C,

desiccated. In solution, store at

-20°C and use within 3

months.[1]

[1]

Therapeutic and Research Applications
Dabrafenib's primary application is in the treatment of metastatic melanoma with BRAF V600E

mutations.[1][2] It has also shown efficacy in treating other BRAF V600 mutation-positive

cancers.[2] Beyond its clinical use, Dabrafenib is a valuable tool in cancer research for studying

the MAPK/ERK signaling pathway and the effects of its inhibition.[1]

Key Applications:

Oncology: FDA-approved for the treatment of BRAF V600E mutant metastatic melanoma,

often in combination with the MEK inhibitor Trametinib.[2][4]

Cancer Research: Used to investigate the consequences of BRAF inhibition in various

cancer cell lines and animal models.[1][2][3]

Signal Transduction Research: A selective chemical probe to dissect the role of the RAF-

MEK-ERK pathway in various cellular processes.

Mechanism of Action: Targeting the MAPK/ERK
Pathway
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Dabrafenib is a potent, ATP-competitive inhibitor of RAF kinases.[5] It exhibits high selectivity

for the mutated BRAF V600E and BRAF V600K forms, with IC₅₀ values of 0.6 nM and 0.5 nM,

respectively.[1] It is less potent against wild-type BRAF and CRAF (IC₅₀ = 3.2 nM and 5.0 nM,

respectively).[1] By inhibiting the constitutively active mutant BRAF, Dabrafenib blocks the

downstream signaling cascade of the MAPK/ERK pathway, leading to the inhibition of cell

proliferation and induction of apoptosis in BRAF-mutant tumor cells.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.targetmol.com/compound/dabrafenib
https://www.cellsignal.com/products/activators-inhibitors/dabrafenib-gsk2118436/91942
https://www.cellsignal.com/products/activators-inhibitors/dabrafenib-gsk2118436/91942
https://www.cellsignal.com/products/activators-inhibitors/dabrafenib-gsk2118436/91942
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027516/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Receptor Tyrosine Kinase

RAS

BRAF (V600E Mutant)

MEK1/2

Phosphorylation

ERK1/2

Phosphorylation

Transcription Factors
(e.g., c-Myc, AP-1)

Phosphorylation

Dabrafenib

Inhibition

Cell Cycle Progression
& Proliferation

Click to download full resolution via product page

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.
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Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a general procedure for assessing the anti-proliferative effect of

Dabrafenib on BRAF V600E mutant melanoma cell lines, such as A375.

Materials:

BRAF V600E mutant melanoma cell line (e.g., A375)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Dabrafenib (GSK2118436)

DMSO (for stock solution preparation)

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®)

Plate reader for luminescence detection

Procedure:

Cell Seeding:

Trypsinize and count A375 cells.

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of

complete medium.

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Compound Preparation and Treatment:

Prepare a 10 mM stock solution of Dabrafenib in DMSO.[1]
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Perform serial dilutions of the Dabrafenib stock solution in complete medium to achieve

the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of Dabrafenib. Include a vehicle control (DMSO) and a no-cell control

(medium only).

Incubation:

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

Cell Viability Measurement:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Data Analysis:

Subtract the background luminescence (no-cell control) from all other readings.

Normalize the data to the vehicle control (set as 100% viability).

Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration.

Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs.

normalized response).
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Caption: Workflow for an in vitro cell proliferation assay with Dabrafenib.

In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of Dabrafenib in a

mouse xenograft model.

Materials:

Immunodeficient mice (e.g., CD1 nu/nu)

BRAF V600E human melanoma tumor cells (e.g., A375P F11)

Dabrafenib (GSK2118436)

Vehicle solution (e.g., 0.5% hydroxypropylmethylcellulose, 0.2% Tween 80 in distilled water,

pH 8.0)[4][5]

Calipers for tumor measurement

Procedure:

Tumor Implantation:

Inject BRAF V600E melanoma cells subcutaneously into the flank of the immunodeficient

mice.
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Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).[5]

Animal Grouping and Dosing:

Randomize the mice into treatment and control groups.

Prepare the Dabrafenib formulation in the vehicle solution.

Administer Dabrafenib orally once daily at the desired doses (e.g., 0.1, 1, 10, 100 mg/kg).

[2][3] The control group receives the vehicle only.

Tumor Measurement and Monitoring:

Measure the tumor dimensions with calipers twice weekly.

Calculate the tumor volume using the formula: (length x width²) x 0.5.[5]

Monitor the body weight of the mice as an indicator of toxicity.

Study Endpoint and Analysis:

Continue the treatment for a predefined period (e.g., 14 days).[2][3]

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic markers like pERK levels).

Compare the tumor growth between the treated and control groups to determine the

efficacy of Dabrafenib.

Conclusion
Dabrafenib is a powerful and selective inhibitor of mutant BRAF, representing a significant

achievement in targeted cancer therapy. Its well-defined mechanism of action and favorable

pharmacological properties make it an indispensable tool for both clinical applications and

fundamental research into the MAPK/ERK signaling pathway. This guide has provided a

technical overview of its properties, applications, and experimental use to aid researchers and

drug development professionals in their work with this important compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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